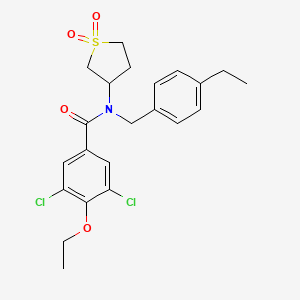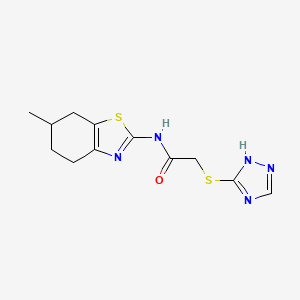
1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Descripción general
Descripción
1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes an acetylphenyl group, a propan-2-yl group, and a sulfanyl group attached to a dihydroimidazol-5-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multiple steps, starting with the preparation of the dihydroimidazol-5-one core. This core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a nitrile compound. The reaction conditions often include the use of a strong acid or base as a catalyst, along with a suitable solvent such as ethanol or methanol.
Once the dihydroimidazol-5-one core is prepared, the next step involves the introduction of the acetylphenyl and propan-2-yl groups. This can be achieved through a series of substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the core structure with the desired functional groups. Common reagents for these reactions include acetyl chloride, isopropyl bromide, and thiol compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, the use of high-purity reagents, and the implementation of effective purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acetylphenyl group can be reduced to form a corresponding alcohol.
Substitution: The hydrogen atoms on the dihydroimidazol-5-one core can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents such as alkyl halides or acyl chlorides. The reaction conditions typically involve the use of a suitable solvent, controlled temperature, and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the acetylphenyl group can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and physical properties.
Aplicaciones Científicas De Investigación
1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways within biological systems. The acetylphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparación Con Compuestos Similares
1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be compared with other similar compounds, such as:
1-(4-METHYLPHENYL)-4-(PROPAN-2-YL)-2-SULFANYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: This compound has a methyl group instead of an acetyl group, which may result in different chemical and biological properties.
1-(4-ACETYLPHENYL)-4-(PROPAN-2-YL)-2-OXY-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: This compound has an oxy group instead of a sulfanyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
IUPAC Name |
3-(4-acetylphenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-13(18)16(14(19)15-12)11-6-4-10(5-7-11)9(3)17/h4-8,12H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUWFWRXYCAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(2-METHOXYPHENYL)BUTANAMIDE](/img/structure/B4082843.png)
![6-Amino-4-(5-bromo-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082850.png)
![4-(4-methoxyphenyl)-N-[4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082860.png)
![2,4-dichloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082877.png)
![2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B4082889.png)
![N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082896.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4082908.png)
![4-(3-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol](/img/structure/B4082909.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082912.png)
![1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4082916.png)

![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)
